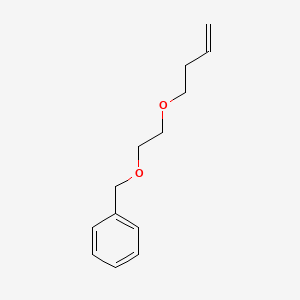

(2-But-3-enyloxyethoxymethyl)benzene

Description

(2-But-3-enyloxyethoxymethyl)benzene is a benzene derivative featuring a substituted ethoxymethyl group. Its structure consists of a benzene ring attached to a methoxyethyl chain (OCH2CH2O–) that is further substituted with a but-3-enyl group (–CH2CH2CH=CH2). This compound combines aromaticity with ether and alkenyl functionalities, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

2-but-3-enoxyethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-3-9-14-10-11-15-12-13-7-5-4-6-8-13/h2,4-8H,1,3,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYZCBRTGXUCEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOCCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-But-3-enyloxyethoxymethyl)benzene typically involves the reaction of benzyl chloride with 2-but-3-enyloxyethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-but-3-enyloxyethanol attacks the benzyl chloride, resulting in the formation of (2-But-3-enyloxyethoxymethyl)benzene.

Industrial Production Methods

In an industrial setting, the production of (2-But-3-enyloxyethoxymethyl)benzene can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2-But-3-enyloxyethoxymethyl)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents include nitric acid, sulfuric acid, and halogens like chlorine or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and chlorine (Cl₂) or bromine (Br₂) for halogenation.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Nitrobenzene, sulfonylbenzene, or halobenzene derivatives.

Scientific Research Applications

(2-But-3-enyloxyethoxymethyl)benzene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of polymers and resins.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of (2-But-3-enyloxyethoxymethyl)benzene depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex. This intermediate then loses a proton to regenerate the aromatic system, resulting in the substituted product.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (2-But-3-enyloxyethoxymethyl)benzene with key analogs:

Physical Properties (Inferred from Analogs)

Biological Activity

(2-But-3-enyloxyethoxymethyl)benzene, also known by its chemical identifier 2169301-75-9, is an organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (2-But-3-enyloxyethoxymethyl)benzene can be represented as follows:

This compound features a benzene ring substituted with an ethoxymethyl group and a but-3-enyloxy moiety, which influences its biological interactions.

Biological Activity Overview

Research indicates that (2-But-3-enyloxyethoxymethyl)benzene exhibits various biological activities, particularly in the areas of antimicrobial properties and enzyme inhibition. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

Studies have investigated the antimicrobial potential of (2-But-3-enyloxyethoxymethyl)benzene. Preliminary results suggest that it may inhibit the growth of certain bacterial strains. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, indicating a possible application in developing antimicrobial agents.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. Research suggests that it may act as an inhibitor of cytochrome P450 enzymes, which play a critical role in drug metabolism and the biotransformation of xenobiotics. This inhibition could have implications for drug interactions and metabolic pathways.

The biological activity of (2-But-3-enyloxyethoxymethyl)benzene is thought to be mediated through several mechanisms:

- Receptor Binding : The compound may interact with various receptors, modulating their activity and leading to biological responses.

- Enzyme Interaction : By binding to specific enzymes, it can alter metabolic processes, potentially leading to therapeutic effects or toxicity.

- Antioxidant Properties : Some studies suggest that the compound may exhibit antioxidant activity, which could contribute to its protective effects against oxidative stress.

Case Studies

Several case studies have explored the biological effects of (2-But-3-enyloxyethoxymethyl)benzene:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against common pathogens.

- Findings : The compound demonstrated significant inhibition against E. coli and S. aureus, suggesting potential for development as an antimicrobial agent.

-

Case Study on Enzyme Interaction :

- Objective : To assess the inhibitory effects on cytochrome P450 enzymes.

- Findings : Results indicated a dose-dependent inhibition, highlighting the need for further investigation into drug interaction potentials.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | |

| Enzyme Inhibition | Inhibition of cytochrome P450 | |

| Antioxidant Potential | Potential protective effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.